N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is a compound that belongs to the bipyridine family. Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bipyridine moiety, which is a bidentate ligand capable of forming stable complexes with transition metals.
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk10 . The interaction between the compound and MAPK10 may result in changes in the kinase’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways involving mapk10 . These pathways could include those related to cell proliferation, differentiation, and transcription regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Given its interaction with mapk10, it may influence various cellular processes such as proliferation, differentiation, and transcription regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide typically involves the coupling of a bipyridine derivative with a phenylbutanamide moiety. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated phenylbutanamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce the corresponding reduced bipyridine derivative .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.
Phenanthroline: A related compound with a similar structure and coordination behavior.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science .
Properties
IUPAC Name |
2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-19(17-6-4-3-5-7-17)21(25)24-15-16-8-13-23-20(14-16)18-9-11-22-12-10-18/h3-14,19H,2,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIATAACVVZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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